1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine carboxylic acid, which is a non-proteinogenic amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect the amine functionality. The Boc group can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl compounds involves various strategies, including the Hofmann rearrangement using trichloroisocyanuric acid
Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized via the mixed anhydride method, showcases the compound's utility in chemical synthesis and crystal structure determination. This synthesis pathway confirms the compound's structure through X-ray diffraction, illustrating its potential in the development of new chemical entities and materials (Naveen et al., 2007).
Tert-butoxycarbonylation Reagent Development
The novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), offers a chemoselective, high-yield method for modifying acidic proton-containing substrates like phenols and amines. This development highlights the reagent's role in facilitating smoother chemical reactions under milder conditions, expanding the toolkit for synthesizing protected amino acids and intermediates (Saito et al., 2006).
Advancements in Amino Acid Derivative Synthesis
The base-induced dimerization of urethane-protected amino acid N-carboxanhydrides leading to 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs demonstrates a novel pathway for creating amino acid derivatives. This process, dependent on the nature of the base used, opens new avenues for synthesizing complex molecules from simpler amino acid units, potentially impacting peptide synthesis and pharmaceutical development (Leban & Colson, 1996).
Palladium-catalyzed Coupling
The successful palladium-catalyzed coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates illustrates the compound's utility in facilitating cross-coupling reactions. This method allows for the construction of complex, functionalized molecules, indicating its importance in organic synthesis and drug discovery (Wustrow & Wise, 1991).
Enantioselective Synthesis
The asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively, highlight the application of tert-butoxycarbonyl-protected intermediates in producing optically pure compounds. These syntheses are crucial for the development of pharmaceuticals and biologically active compounds, showcasing the importance of this chemical group in modern organic synthesis (Xue et al., 2002).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399957 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
CAS RN |
876317-19-0 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.